molecular formula C16H18O6 B1337536 Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone CAS No. 122640-83-9

Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone

Cat. No. B1337536
M. Wt: 306.31 g/mol
InChI Key: SNHKMHUMILUWSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paper describes an efficient synthesis of a metabolite of Aspergillus flavus, which is a key intermediate in the synthesis of mycophenolic acid. The process involves the preparation of a benzocyclobutenol derivative and a regioselective β-scission of an alkoxyl radical. This method, while not directly synthesizing the compound , provides insight into the synthesis of complex isobenzofuran structures.

In paper , a sustainable chemical process for the synthesis of highly substituted tetrahydro-isobenzofuran-1,5-diones is reported. The process utilizes a cascade Michael-aldol reaction, which could potentially be adapted for the synthesis of "Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone" due to the structural similarities.

Paper discusses the enantioselective synthesis of dihydrobenzofuran derivatives using a bifunctional catalyst. This method could be relevant for introducing chirality into the synthesis of the compound .

Lastly, paper presents a method for aromatic ring synthesis via a 1,3-Michael-Claisen annulation, which could be a useful strategy for constructing the bicyclic core of "Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone".

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone". However, the synthetic methods described in papers - involve reactions that are likely to be relevant to the reactivity of such a compound, including Michael additions, aldol reactions, and radical scissions.

Physical and Chemical Properties Analysis

None of the provided papers directly discuss the physical and chemical properties of "Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone". However, based on the structural complexity and the presence of lactone functionalities, one could infer that the compound may exhibit significant biological activity, as seen with other complex lactones such as mycophenolic acid mentioned in paper . The synthesis methods described in the papers suggest that the compound may be amenable to modifications that could alter its physical and chemical properties for potential applications in pharmaceuticals, as hinted at in paper .

Scientific Research Applications

Synthesis and Chemical Properties

  • Aromatic Ring Synthesis

    A study by Solladié et al. (1995) demonstrates the synthesis of substituted dihydrobenzofurans through a 1,3-Michael-Claisen reaction, showcasing a method for the formation of complex aromatic structures which may be related to the synthesis of compounds like Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (Solladié, Dominique Boeffel, & Maignan, 1995).

  • Efficient Synthesis of Related Compounds

    Li et al. (2009) discuss a green and efficient synthesis method for aryl-tetrahydrodibenzo[b,i]xanthene derivatives, indicating advancements in synthesizing complex organic compounds that might share similarities with Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (Li, Baixiang Du, Xiao-Ping Xu, D. Shi, & S. Ji, 2009).

Potential Applications

  • Novel Macrocycle Synthesis

    Research by Podda et al. (1984) describes the preparation of new macrocycles containing the diglycolyl moiety, which might have implications in creating frameworks for compounds like Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (Podda, Anchisi, Corda, Fadda, & Maccioni, 1984).

  • Unanticipated Formation of Novel Compounds

    Breton and Martin (2018) discuss the unexpected formation of novel heterocyclic compounds during experimental procedures, highlighting the potential for discovering new properties and applications of compounds like Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (Breton & Martin, 2018).

  • Synthesis of Fused N-Heterocyclic Derivatives

    ]-1,1',3,3'-tetraone. Such methodologies expand the possibilities in the synthesis of heterocyclic compounds (Madhubabu, Shankar, G. R. Reddy, Rao, M. V. Rao, & Akula, 2016).

Structural and Spectroscopic Analysis

Safety And Hazards

Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302 . The precautionary statements are P280, P305, P338, and P351 .

properties

IUPAC Name

5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-yl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHKMHUMILUWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3CCC4C(C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone

CAS RN

122640-83-9
Record name Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 2
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 3
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 4
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 5
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Reactant of Route 6
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone

Citations

For This Compound
1
Citations
X Jiang, Y Long, K Chen, Q Yu, L Jiang, Z Chi… - Journal of Materials …, 2023 - pubs.rsc.org
Two new bioderived diamines with two cis-fused cyclopentane ring structures, bis(4-aminophenyl) (octahydropentalene-2,5-diyl)dicarbamate (OAC) and 4,4′-((octahydropentalene-2,5…
Number of citations: 2 pubs.rsc.org

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